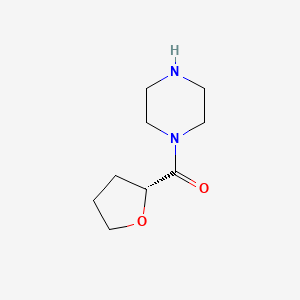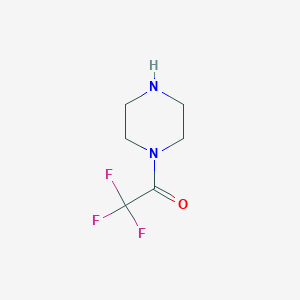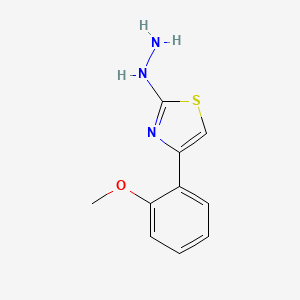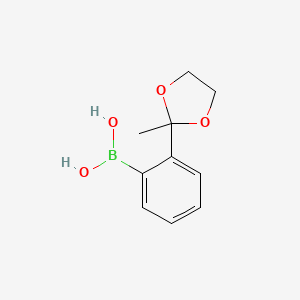
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, also known as 2-MPDPA, is a compound that has recently been used in a variety of scientific research applications. It is a boronic acid derivative that has been used as a powerful inhibitor of glycosyltransferases, which are important enzymes involved in the synthesis of glycosides. The compound has also been used in the synthesis of other boronic acid derivatives, and has been found to be a useful reagent for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Detection of Biothiols
This compound is used as a reactant for the preparation of a ratiometric fluorescent probe. It specifically detects cysteine over other biothiols such as homocysteine and glutathione, which is crucial in biological studies and medical diagnostics .
Synthesis of Kinase Inhibitors
It aids in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This is significant in the field of pharmacology for developing treatments for diseases related to calcium/calmodulin-dependent protein kinase II .
Development of S1 Receptor Ligands
The compound is utilized in preparing fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands are important in neuroscience research, particularly in studying the role of s1 receptors in human physiology .
Antitumor Agents Synthesis
It plays a role in the synthesis of antitumor agents, contributing to cancer research and the development of new chemotherapy drugs .
Regio-selective Indole Derivatives Preparation
The compound is involved in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in medicinal chemistry due to their biological activities .
Propiedades
IUPAC Name |
[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-4-2-3-5-9(8)11(12)13/h2-5,12-13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXLVSDIQAVYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(OCCO2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408764 |
Source


|
| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
CAS RN |
243140-14-9 |
Source


|
| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

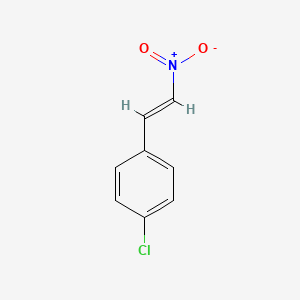
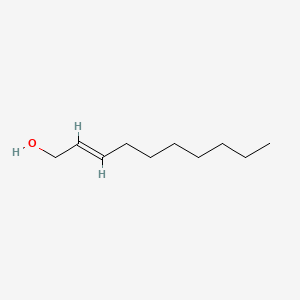
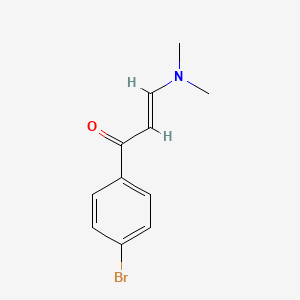


![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
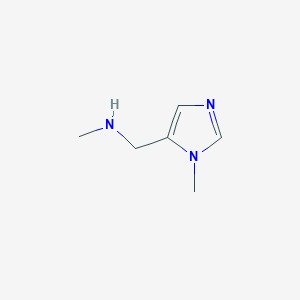
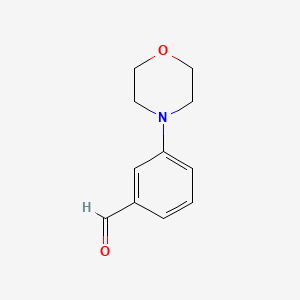
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
